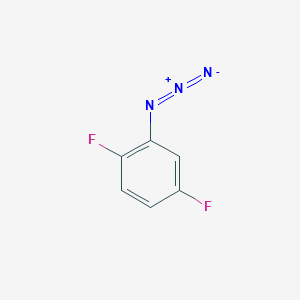

2-Azido-1,4-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azido-1,4-difluorobenzene, also known as ADIBF, is a complex organic compound with unique physical and chemical properties. It is used in various chemical reactions, particularly in the synthesis of other compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction . Another method involves the cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of azide and difluorobenzene groups. The azide group is versatile and can be used for site-specific labeling and functionalization of RNA to probe its biology . The difluorobenzene group contributes to the unique physical and chemical properties of the compound.Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is used in the synthesis of RNA with internal 2′-azido modifications . It is also involved in the diazo-transfer reaction using ADMP .Physical And Chemical Properties Analysis

This compound is a complex organic compound with unique physical and chemical properties. It is safe and stable crystalline . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Intermolecular Insertion Reactions : A study by Banks and Madany (1985) demonstrated the thermolysis of various perfluoroazidobenzenes in the presence of 1,3,5-trimethylbenzene, resulting in the formation of diarylamines through nitrene insertions at nuclear C-H bonds. This research indicates the potential of 2-Azido-1,4-difluorobenzene in facilitating intermolecular insertion reactions (Banks & Madany, 1985).

Synthesis of Triazole Derivatives : Negrón-Silva et al. (2013) synthesized various 1,4-disubstituted 1,2,3-triazoles using azides, including 1-(azidomethyl)-4-fluorobenzene, demonstrating the utility of azide derivatives, closely related to this compound, in the synthesis of potentially corrosion-inhibiting compounds (Negrón-Silva et al., 2013).

Thermal Decomposition Studies : L'abbé et al. (1994) investigated the thermal decomposition rates of various aromatic azides, including 2-methoxyazidobenzene. These findings contribute to understanding the stability and reactivity of this compound under thermal conditions (L'abbé et al., 1994).

Crystalline-State Photoreaction Studies : Takayama et al. (2003) conducted a study on the crystalline-state photoreaction of 1-azido-2-nitrobenzene, providing insights into the photoreactivity of azido compounds, which is relevant for understanding the behavior of this compound in similar conditions (Takayama et al., 2003).

Materials Science and Polymer Chemistry

Polymer Modification : Noy et al. (2019) demonstrated the postpolymerization modification of polymers using sodium azide, resulting in azido-functional polymers from pentafluorobenzyl methacrylate. This research highlights the potential application of this compound in polymer chemistry for the development of functional materials (Noy et al., 2019).

Biodegradation Studies of Difluorobenzenes : Moreira et al. (2009) investigated the biodegradation of difluorobenzenes, compounds similar to this compound, to understand their environmental impact and potential for microbial degradation. This research is relevant for assessing the environmental safety of this compound (Moreira et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 2-Azido-1,4-difluorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of this compound with its target involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of this compound affects the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings .

Result of Action

The molecular effect of this compound’s action is the formation of a substituted benzene ring . On a cellular level, this can lead to changes in the chemical composition of the cell, potentially affecting various cellular processes.

Propriétés

IUPAC Name |

2-azido-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSCFNZDTNYIEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)